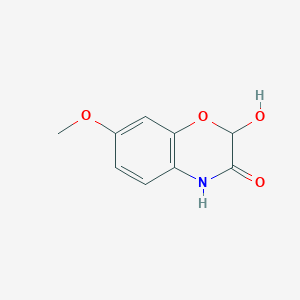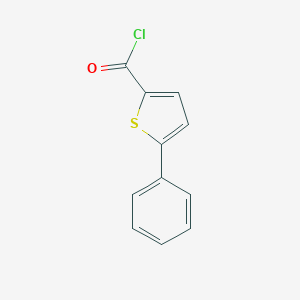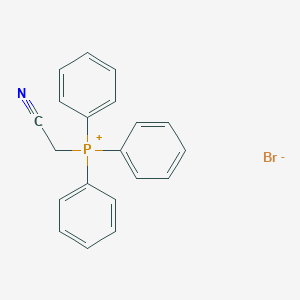
Bromure de (cyanométhyl)triphénylphosphonium
Vue d'ensemble
Description
(Cyanomethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H17BrNP and a molecular weight of 382.243 g/mol . It is a phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a cyanomethyl moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
(Cyanomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
Mécanisme D'action
Target of Action
(Cyanomethyl)triphenylphosphonium bromide is a type of phosphonium salt that is often used in organic synthesis . The primary targets of this compound are electron-deficient alkenes . These alkenes are activated by different electron-withdrawing groups, which allow them to readily react with the phosphonium salt .
Mode of Action
The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, the phosphonium salt acts as a nucleophile, attacking the electron-deficient alkene . This results in the formation of a zwitterionic intermediate, which can undergo further transformations with various electrophilic compounds .
Biochemical Pathways
The reaction of (Cyanomethyl)triphenylphosphonium bromide with electron-deficient alkenes is part of a larger series of reactions involving the transfer of protons . The rate-determining step in these reactions is the proton transfer step . The reactions of alkenes activated by different electron-withdrawing groups belong to the same reaction series and follow the identical mechanism .
Result of Action
The result of the action of (Cyanomethyl)triphenylphosphonium bromide is the formation of new compounds through the Wittig reaction . These compounds include α,β-unsaturated est
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyanomethyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of (cyanomethyl)triphenylphosphonium bromide on a larger scale would likely involve similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyanomethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Comparaison Avec Des Composés Similaires
- (Triphenylphosphoranylidene)acetonitrile
- (Cyanomethyl)triphenylphosphonium chloride
- (Acetonyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Comparison: (Cyanomethyl)triphenylphosphonium bromide is unique due to its cyanomethyl group, which imparts distinct reactivity compared to other triphenylphosphonium compounds. For example, (triphenylphosphoranylidene)acetonitrile is used in similar Wittig reactions but has different steric and electronic properties due to the acetonitrile group .
Propriétés
IUPAC Name |
cyanomethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFELJINDMTMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473317 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-47-2 | |
| Record name | (Cyanomethyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


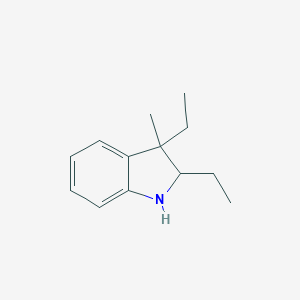


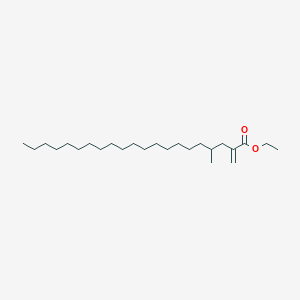
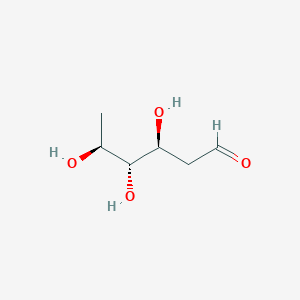
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
